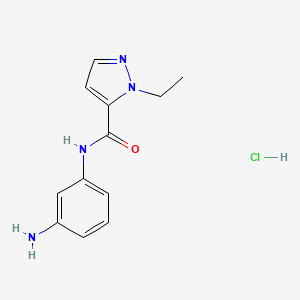
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride
Übersicht
Beschreibung
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O and its molecular weight is 266.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an aminophenyl group and a carboxamide moiety. Its chemical structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related pyrazole compounds displayed potent inhibitory effects against various bacterial strains, including Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.49 to 31.25 μg/ml, indicating their potential as antimicrobial agents .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide | H. influenzae | 0.49 |
| N-(3-Aminophenyl)-1-ethyl-1H-pyrazole-5-carboxamide | H. parainfluenzae | 7.81 |
2. Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A related study reported that certain pyrazole compounds exhibited effective inhibition of lipopolysaccharide (LPS)-induced NF-κB/AP-1 activity, correlating with reduced inflammation .
Table 2: Inhibition of Inflammatory Pathways
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Pyrazole Derivative A | <50 | COX Inhibition |
| Pyrazole Derivative B | <30 | NF-κB/AP-1 Inhibition |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes involved in key biochemical pathways, such as COX enzymes, leading to decreased production of pro-inflammatory mediators . Additionally, its structural characteristics allow it to bind effectively to bacterial enzymes, disrupting their function and leading to microbial death.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of various pyrazole derivatives revealed that this compound demonstrated superior activity against biofilm-forming strains of H. influenzae. The compound inhibited biofilm formation significantly more than standard antibiotics, suggesting its potential for treating chronic infections associated with biofilms .
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests showed that the compound exhibited minimal toxicity towards eukaryotic cells at concentrations effective against bacterial strains. The half-maximal effective concentration (EC50) was determined to be 278.8 μg/ml, indicating a favorable safety profile for further development .
Eigenschaften
IUPAC Name |
N-(3-aminophenyl)-2-ethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-2-16-11(6-7-14-16)12(17)15-10-5-3-4-9(13)8-10;/h3-8H,2,13H2,1H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTCBRUVBFITPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















